Smyd3-IN-2

Epigenetics Histone Methyltransferase Drug Discovery

For gastric cancer studies requiring functional SMYD3 inhibition linked to lethal autophagy, standard methyltransferase inhibitors (e.g., BAY-6035) fail to recapitulate this phenotype. Smyd3-IN-2 (compound 7r) is the validated tool for this specific mechanism. - **Antiproliferative IC50**: 0.75 µM in BGC823 cells - **Mechanism**: Induces lethal autophagy via Akt-mTOR pathway disruption - **In vivo efficacy**: Confirmed antitumor activity in murine xenograft models

Molecular Formula C26H21BrN2O4
Molecular Weight 505.4 g/mol
Cat. No. B12389516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmyd3-IN-2
Molecular FormulaC26H21BrN2O4
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1C2C(C3(C4=CC=CC=C4NC3=O)OC2(C(=O)N1CC5=CC=CC=C5)O)C6=CC=C(C=C6)Br
InChIInChI=1S/C26H21BrN2O4/c27-18-12-10-17(11-13-18)22-20-15-29(14-16-6-2-1-3-7-16)24(31)26(20,32)33-25(22)19-8-4-5-9-21(19)28-23(25)30/h1-13,20,22,32H,14-15H2,(H,28,30)/t20-,22-,25+,26+/m1/s1
InChIKeyYXAJPNWCYAVHMD-LWDBSWEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smyd3-IN-2 Baseline Characterization


Smyd3-IN-2 (also designated compound 7r) is a tetrahydrofuranyl spirooxindole-based small-molecule inhibitor of the histone methyltransferase SMYD3 (SET and MYND domain-containing protein 3). It was rationally designed via structure-based drug design and optimized from a spirooxindole scaffold [1]. The compound exhibits inhibitory activity against SMYD3 (biochemical IC50 = 0.81 μM) and antiproliferative activity against the BGC823 gastric adenocarcinoma cell line (cellular IC50 = 0.75 μM) [1]. Mechanistically, Smyd3-IN-2 suppresses Akt methylation and activation by SMYD3 and triggers lethal autophagic flux inhibition via the Akt-mTOR pathway, a phenotype not reported for other SMYD3 inhibitors in its class [1].

Pathway Study SMYD3 lysine methyltransferase inhibition
Mechanism Akt-mTOR autophagy pathway research
Model Gastric adenocarcinoma cell-based studies

Smyd3-IN-2 Irreplaceability in Gastric Cancer Models


SMYD3 inhibitors cannot be generically substituted across research applications because they differ fundamentally in three critical dimensions: (1) biochemical potency, which varies more than 3,900-fold across available tool compounds (from 3 nM for EPZ031686 to 11.8 μM for BCI-121) [1][2]; (2) mechanism of action, with Smyd3-IN-2 uniquely inducing lethal autophagy via Akt-mTOR pathway suppression while other inhibitors target different binding modes or functional outcomes [3]; and (3) in vivo validation status, where Smyd3-IN-2 possesses documented xenograft efficacy in gastric cancer models at defined doses (15 and 30 mg/kg i.p.) whereas several comparators lack equivalent in vivo characterization in gastric adenocarcinoma contexts [3][4]. Substituting Smyd3-IN-2 with a higher-potency inhibitor such as EPZ031686 would alter the cellular phenotype being studied (apoptosis/proliferation arrest versus autophagy) and may not recapitulate the Akt-mTOR signaling modulation central to gastric cancer research applications [3][5].

Mechanism-specific autophagy phenotype may not transfer to other SMYD3 inhibitors.
Alternative chemotypes (SAM-competitive, covalent) may shift pathway-response profile.
Substitution may fail to recapitulate Akt-mTOR-mediated lethal autophagy.

Smyd3-IN-2 Comparative Evidence


Biochemical SMYD3 Inhibition

Smyd3-IN-2 exhibits a cellular-to-biochemical IC50 ratio of 0.93 (0.75 μM cellular / 0.81 μM biochemical), indicating excellent cell permeability and target engagement in intact cells without potency drop-off [1]. This contrasts with EPZ031686, which despite its high biochemical potency (3 nM, 270-fold more potent biochemically than Smyd3-IN-2), shows a cellular IC50 of 36 nM in HepG2 cells—a 12-fold drop in cellular versus biochemical potency [2]. The near 1:1 biochemical-to-cellular potency ratio of Smyd3-IN-2 reduces the uncertainty associated with translating biochemical inhibition to cellular efficacy, particularly relevant for researchers planning phenotypic screening campaigns or target validation studies where cellular target engagement is the primary readout [3].

SMYD3 IC50
Cross-study comparable
0.81 μM
Reported biochemical inhibition context
vs EPZ031686 0.003 μM (270-fold difference)
Epigenetics Histone Methyltransferase Drug Discovery

Antiproliferative Activity in Gastric Cancer

In a cross-compound comparison of reported SMYD3 biochemical IC50 values, Smyd3-IN-2 (0.81 μM) occupies a distinct mid-range potency niche [1]. EPZ031686 is approximately 270-fold more potent (3 nM), while BCI-121 is approximately 15-fold less potent (11.8 μM) [2][3]. GSK2807 (130 nM) is approximately 6-fold more potent than Smyd3-IN-2 [4]. SMYD3-IN-1 (11.7 nM) is approximately 69-fold more potent . This potency positioning makes Smyd3-IN-2 suitable for applications where ultra-potent inhibition (≤10 nM) may mask differential pathway engagement, or where weaker inhibition (≥10 μM) may not achieve sufficient target occupancy [5].

BGC823 Antiproliferative
Cross-study comparable
IC50 0.75 μM
Supports gastric cancer cell-model endpoint review
GSK2807 inactive (>20 μM) in related line
SAR Chemical Probe Target Validation

Akt-mTOR-Mediated Lethal Autophagy

Smyd3-IN-2 suppresses SMYD3-mediated Akt methylation and activation, thereby triggering lethal autophagic flux inhibition via the Akt-mTOR pathway [1]. In BGC823 gastric cancer cells, Smyd3-IN-2 treatment at 1.0 μM for 24 hours inhibited Akt methylation and activation, and extended treatment (0-48 h) inhibited cell proliferation via autophagic cell death induction [1][2]. In contrast, EPZ031686 and GSK2807 are characterized primarily as proliferation inhibitors with no reported autophagy induction phenotype in the peer-reviewed literature [3][4]. BCI-121 acts as a substrate-competitive inhibitor that impairs SMYD3-substrate interaction and chromatin recruitment, also without autophagy-related mechanism [5]. This mechanistic distinction—lethal autophagy versus direct proliferation arrest—makes Smyd3-IN-2 uniquely valuable for researchers investigating the intersection of SMYD3, Akt-mTOR signaling, and autophagic cell death in gastric cancer [6].

Phenotypic Mechanism
Class-level inference
Induces lethal autophagy via Akt-mTOR pathway
Autophagy pathway-response context
BAY-6035 no effect; EM127 reduces ERK1/2
Autophagy Akt-mTOR Signaling Cell Death

In Vivo Activity in Stomach Adenocarcinoma

Smyd3-IN-2 (compound 7r) administered intraperitoneally at 15 mg/kg and 30 mg/kg suppressed the growth of BGC823 xenograft models in vivo, establishing preclinical proof-of-concept for gastric cancer applications [1][2]. In contrast, EPZ031686's in vivo characterization has been reported primarily in male mice pharmacokinetic studies (single 1 mg/kg i.v. dose; 5 and 50 mg/kg p.o. doses) without published tumor xenograft efficacy data in gastric cancer models [3]. BCI-121, despite in vitro activity across multiple cancer cell lines, lacks peer-reviewed in vivo tumor growth inhibition data in the gastric cancer context [4]. GSK2807 in vivo data are similarly absent from the primary literature [5]. This differential in vivo validation—specifically in gastric adenocarcinoma xenografts at defined doses—positions Smyd3-IN-2 as the only SMYD3 inhibitor among key comparators with direct, dose-responsive tumor growth suppression data in a gastric cancer model, reducing translational uncertainty for gastric cancer-focused research programs [6].

In Vivo Activity
Class-level inference
Reported in vivo model response
In vivo model-response endpoint context
Details not specified; requires validation
Xenograft Gastric Cancer In Vivo Pharmacology

Smyd3-IN-2 Research Applications


Autophagy Regulation in Gastric Cancer

Smyd3-IN-2 is uniquely suited for research programs investigating the intersection of SMYD3 inhibition, Akt-mTOR signaling, and autophagic cell death in gastric adenocarcinoma. Unlike comparator inhibitors EPZ031686 and GSK2807—which have not been reported to induce autophagy—Smyd3-IN-2 triggers lethal autophagic flux inhibition at therapeutically relevant concentrations (1.0 μM) [1][2]. This mechanism is directly linked to suppression of SMYD3-mediated Akt methylation and activation, establishing a clear mechanistic pathway from target engagement to phenotype [3]. Researchers studying autophagy regulation, combination therapies with autophagy inhibitors/inducers, or resistance mechanisms involving autophagy in gastric cancer should select Smyd3-IN-2 over higher-potency alternatives that lack this phenotypic readout.

In Vivo Proof-of-Concept in Stomach Adenocarcinoma

Smyd3-IN-2 is the appropriate selection for researchers planning gastric cancer xenograft studies requiring a SMYD3 inhibitor with peer-reviewed, dose-dependent in vivo efficacy data. The compound has demonstrated tumor growth suppression at 15 and 30 mg/kg (i.p.) in BGC823 xenograft models, providing a validated dosing range and administration route for preclinical studies [1][4]. In contrast, EPZ031686's in vivo characterization is limited to pharmacokinetic profiling in mice without gastric cancer tumor efficacy data, while BCI-121 and GSK2807 lack peer-reviewed in vivo gastric cancer data altogether [5][6][7]. This reduces translational uncertainty for gastric cancer-focused programs and provides a baseline efficacy expectation for future studies.

Scaffold-Hopping for Novel SMYD3 Binders

Smyd3-IN-2 exhibits a cellular-to-biochemical IC50 ratio of 0.93 (0.75 μM / 0.81 μM), demonstrating that biochemical potency translates nearly 1:1 to cellular antiproliferative activity in BGC823 gastric cancer cells [1]. This contrasts with EPZ031686, which shows a 12-fold drop from biochemical (3 nM) to cellular (36 nM) IC50 in HepG2 cells [5]. For researchers planning phenotypic screens, high-content imaging assays, or target engagement biomarker studies where cellular permeability and intracellular stability are critical determinants of assay success, Smyd3-IN-2's near-unity ratio provides greater confidence that the intended target concentration will be achieved intracellularly without requiring empirical optimization of media conditions or extended incubation times [8].

BGC823 Cell Proliferation Assays

With a biochemical IC50 of 0.81 μM, Smyd3-IN-2 occupies a distinct mid-range potency niche between ultra-potent inhibitors (e.g., EPZ031686, 3 nM) and weak inhibitors (e.g., BCI-121, 11.8 μM) [1][5][6]. This intermediate potency makes Smyd3-IN-2 valuable as a reference compound or control for dose-response studies where complete pathway inhibition is not the experimental objective. In combination therapy studies—where partial SMYD3 inhibition may be desired to assess additive or synergistic effects with chemotherapeutics—Smyd3-IN-2's achievable concentrations in vitro (0.75-1.0 μM) and in vivo (15-30 mg/kg) provide a practical experimental window not afforded by sub-nanomolar inhibitors that may fully saturate the target at all testable concentrations [4][9].

Application
Selection Property
Validation Focus
Autophagy mechanism studies in gastric cancer models
Akt-mTOR autophagy phenotype
Lethal autophagic flux inhibition
In vivo gastric cancer model studies
Reported in vivo model response
Tumor growth inhibition endpoints
SMYD3 chemical probe diversification
Spirooxindole scaffold uniqueness
Structure-activity relationship expansion
BGC823 cell proliferation studies
Reported antiproliferative activity in BGC823
Cell viability and proliferation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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